

A Technical Guide to 4-Bromo-2-fluoroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-fluoroaniline sulfate

Cat. No.: B8027831

[Get Quote](#)

Introduction

4-Bromo-2-fluoroaniline is a halogenated aniline derivative that serves as a crucial building block in the synthesis of complex organic molecules. While a detailed historical account of its initial discovery is not readily available in published literature, its significance has grown with the advancement of the pharmaceutical, agrochemical, and materials science sectors. This compound is primarily utilized as a key intermediate, valued for the versatile reactivity imparted by its bromine, fluorine, and amino functional groups.^{[1][2]} This technical guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, and significant applications, particularly for professionals in research and drug development. The focus of this document is on the aniline base, as information regarding a specific "sulfate" salt form is not prominent in scientific and patent literature.

Physicochemical and Identification Data

The fundamental properties of 4-Bromo-2-fluoroaniline are summarized below. This data is essential for its handling, reaction setup, and analytical identification.

Table 1: Chemical Identification and Properties

Identifier	Value
CAS Number	367-24-8 [3] [4]
Molecular Formula	C ₆ H ₅ BrFN [3] [4] [5]
Molecular Weight	190.01 g/mol [3] [4] [5]
IUPAC Name	4-bromo-2-fluoroaniline [4]
Synonyms	Benzenamine, 4-bromo-2-fluoro- [4]
InChI Key	GZRMNNMGWNKSANY-UHFFFAOYSA-N [4]
SMILES	C1=CC(=C(C=C1Br)F)N [4] [5]

Table 2: Physical and Spectroscopic Properties

Property	Value
Appearance	Brown, oily liquid or solid [6]
Melting Point	40-42 °C
Boiling Point	212.1±35.0 °C (Predicted) [7]
Flash Point	104 °C (219.2 °F) - closed cup
XLogP3	2.1 [4]
Stability	Stable. Incompatible with acid chlorides, acid anhydrides, strong acids, and strong oxidizing agents. [8]

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2-fluoroaniline can be achieved through several routes, most commonly involving the selective bromination of 2-fluoroaniline or the reduction of a nitrated precursor.

Protocol 1: Bromination of 2-Fluoroaniline with N-Bromosuccinimide (NBS)

This method involves the direct electrophilic bromination of 2-fluoroaniline, where the para-position is selectively brominated.

Experimental Procedure:[6]

- Dissolve 100 parts of 2-fluoroaniline in 400 parts of methylene chloride in a suitable reaction vessel.
- Cool the solution to 0°C using an ice bath.
- Add 160 parts of solid N-bromosuccinimide (NBS) in portions over a 2-hour period while maintaining the temperature at 0°C.
- After the addition is complete, stir the dark red mixture for an additional 20 minutes.
- Wash the reaction mixture four times with 200 parts of cold water for each wash.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure (300 mm Hg) to yield the brown, oily 4-bromo-2-fluoroaniline product.

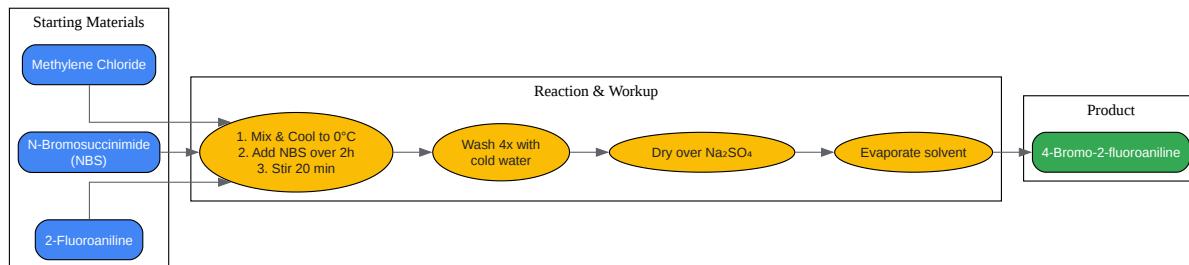
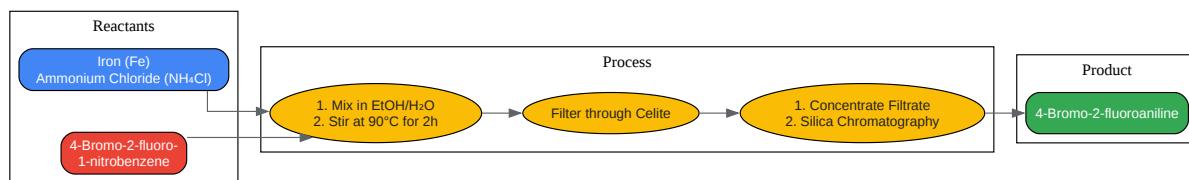

[Click to download full resolution via product page](#)

Diagram 1: Workflow for NBS Bromination of 2-Fluoroaniline.


Protocol 2: Reduction of 4-Bromo-2-fluoro-1-nitrobenzene

This two-step approach first introduces the bromo and fluoro groups onto a benzene ring via a nitro-intermediate, which is then reduced to the target aniline.

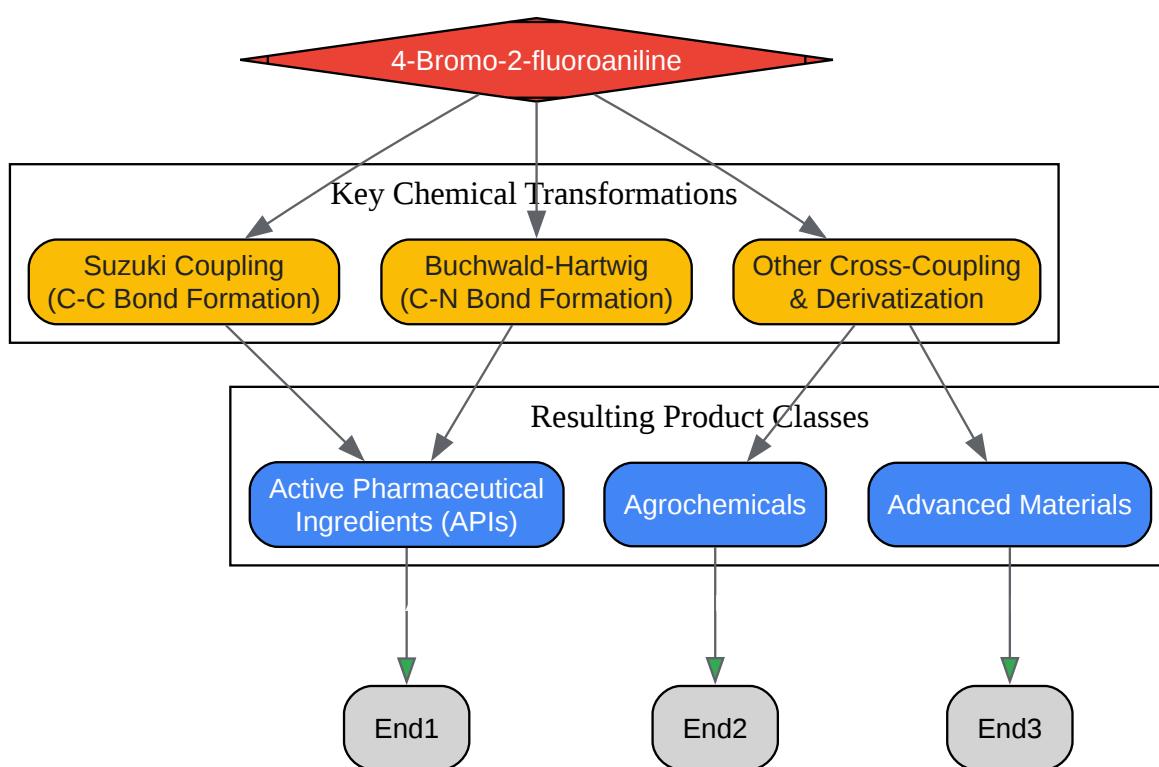
Experimental Procedure:[3][8]

- Prepare a solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL).
- To this solution, add iron powder (12.7 g, 230 mmol) and ammonium chloride (NH₄Cl) (24.3 g, 455 mmol).
- Heat the reaction mixture to 90°C and stir vigorously for 2 hours.
- After 2 hours, filter the hot reaction mixture through a pad of Celite to remove the iron salts.
- Wash the filter cake thoroughly with ethanol (300 mL).

- Combine the filtrates and concentrate under reduced pressure to remove the solvent.
- Purify the resulting residue by silica gel column chromatography (Petroleum ether/EtOAc gradient from 10:1 to 5:1) to afford pure 4-bromo-2-fluoroaniline.

[Click to download full resolution via product page](#)

Diagram 2: Synthesis via Reduction of a Nitro-Precursor.


Applications in Research and Development

4-Bromo-2-fluoroaniline is a versatile intermediate with broad applications in several areas of chemical synthesis.^{[1][9]} Its utility stems from the distinct reactivity of its three functional sites: the nucleophilic amino group, the bromine atom suitable for cross-coupling reactions, and the fluorine atom which modulates the electronic properties of the aromatic ring.^[1]

Key Application Areas:

- Pharmaceutical Intermediates: This is the most significant application.^[9] The compound is a building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including anti-cancer agents.^{[1][5]} Its structure is often incorporated into molecules designed to interact with specific biological targets.^[1]
- Organic Synthesis: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations to construct more complex molecular architectures.^[1]

- Agrochemicals: It serves as a precursor for the synthesis of novel herbicides and pesticides. [2]
- Materials Science: The compound is used in the development of advanced materials, including specialized polymers and coatings.[2]

[Click to download full resolution via product page](#)

Diagram 3: Role as a Versatile Chemical Building Block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-fluoroaniline | 367-24-8 | FB38205 | Biosynth [biosynth.com]
- 6. prepchem.com [prepchem.com]
- 7. chembk.com [chembk.com]
- 8. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]
- 9. archivemarketresearch.com [archivemarketresearch.com]
- To cite this document: BenchChem. [A Technical Guide to 4-Bromo-2-fluoroaniline: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8027831#discovery-and-history-of-4-bromo-2-fluoroaniline-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com